S32826 disodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

製造方法

合成経路と反応条件

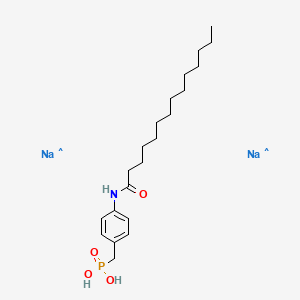

S32826 二ナトリウム塩の合成は、[4-(テトラデカンオイルアミノ)ベンジル]ホスホン酸と水酸化ナトリウムを反応させて、二ナトリウム塩を生成する反応を伴います。 この反応は通常、水性媒体中で、制御された温度とpH条件下で行われ、高収率と高純度が保証されます .

工業生産方法

S32826 二ナトリウム塩の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を用いた大規模合成です。 その後、化合物 を結晶化または他の適切な技術で精製して、必要な純度レベルを実現します .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of S32826 disodium involves the reaction of [4-(Tetradecanoylamino)benzyl]phosphonic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable techniques to achieve the desired purity level .

化学反応の分析

反応の種類

S32826 二ナトリウム塩は、ホスホン酸基の存在により、主に置換反応を起こします。 酸性または塩基性条件下では、加水分解反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロアルカンと水酸化ナトリウムが含まれます。反応は通常、水性または有機溶媒中で、穏やかな温度で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換ホスホン酸誘導体とその対応する塩が含まれます .

科学研究への応用

S32826 二ナトリウム塩は、幅広い科学研究用途を有しています。

化学: 他のホスホン酸誘導体の合成における試薬として使用されます。

生物学: 酵素阻害、特にオートタキシン阻害に関する研究で使用されます。

医学: オートタキシンを阻害し、リゾホスファチジン酸レベルを低下させる役割から、腫瘍学、糖尿病、肥満における潜在的な治療用途が検討されています

科学的研究の応用

S32826 disodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of other phosphonic acid derivatives.

Biology: Employed in studies involving enzyme inhibition, particularly autotaxin inhibition.

Medicine: Investigated for its potential therapeutic applications in oncology, diabetes, and obesity due to its role in inhibiting autotaxin and reducing lyso-phosphatidic acid levels

Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

作用機序

S32826 二ナトリウム塩は、リゾホスファチジルコリンをリゾホスファチジン酸に変換する触媒作用を持つ酵素であるオートタキシンを阻害することで効果を発揮します。この阻害は、細胞運動性や成長など、さまざまな細胞プロセスに関与する分子であるリゾホスファチジン酸のレベルを低下させます。 この化合物はオートタキシンの活性部位に結合し、酵素の活性とそれに続くリゾホスファチジン酸の生成を防ぎます .

類似化合物の比較

類似化合物

- チルドロネート二ナトリウム塩水和物

- PHPS1 ナトリウム塩水和物

- NBQX 二ナトリウム塩水和物

- フォスフェニトイン二ナトリウム塩水和物

独自性

S32826 二ナトリウム塩は、ナノモル範囲のIC50値を持つ強力なオートタキシン阻害剤としての高い効力により際立っています。これは、これまで報告されている中で最も効果的なオートタキシン阻害剤の1つです。 テトラデカンオイルアミノ基を特徴とする独自の構造は、オートタキシンに対する強い結合親和性と特異性に貢献しています .

類似化合物との比較

Similar Compounds

- Tiludronate disodium salt hydrate

- PHPS1 sodium salt hydrate

- NBQX disodium salt hydrate

- Fosphenytoin disodium salt hydrate

Uniqueness

S32826 disodium stands out due to its high potency as an autotaxin inhibitor, with an IC50 value in the nanomolar range. This makes it one of the most effective inhibitors of autotaxin reported to date. Its unique structure, featuring a tetradecanoylamino group, contributes to its strong binding affinity and specificity for autotaxin .

特性

分子式 |

C21H36NNa2O4P |

|---|---|

分子量 |

443.5 g/mol |

InChI |

InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);; |

InChIキー |

LPESGHKFBOKCSG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.[Na].[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)

![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)

![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12041243.png)

![2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)

![7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one](/img/structure/B12041263.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12041278.png)

![4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041284.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12041285.png)